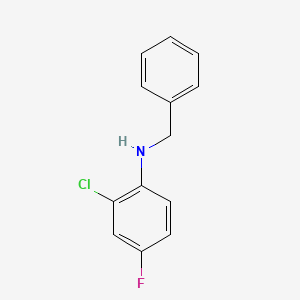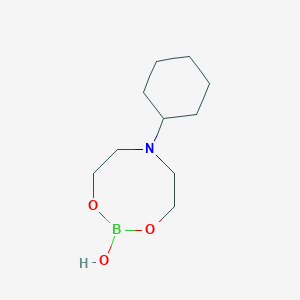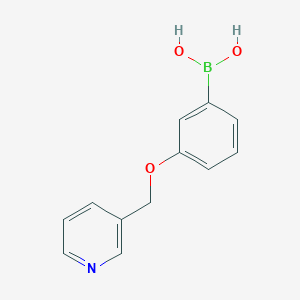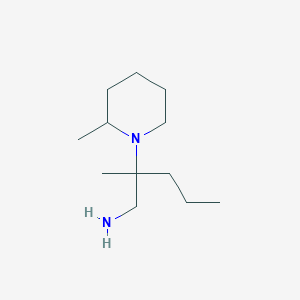
4-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)-N-isopentylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(1,1-Dioxidotetrahydrothiophen-3-yl)ureido)-N-isopentylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a dioxidotetrahydrothiophene moiety, a urea linkage, and an isopentyl-substituted benzamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)-N-isopentylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dioxidotetrahydrothiophene moiety: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Urea linkage formation: The dioxidotetrahydrothiophene intermediate is then reacted with an isocyanate derivative to form the urea linkage.
Benzamide formation: The final step involves the reaction of the urea intermediate with an isopentyl-substituted benzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-(3-(1,1-Dioxidotetrahydrothiophen-3-yl)ureido)-N-isopentylbenzamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the dioxidotetrahydrothiophene moiety or to modify the urea linkage.
Substitution: The benzamide group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Further oxidized derivatives of the dioxidotetrahydrothiophene moiety.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Substituted benzamide derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or stability.
作用機序
The mechanism of action of 4-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)-N-isopentylbenzamide involves its interaction with specific molecular targets and pathways. The dioxidotetrahydrothiophene moiety may interact with enzymes or receptors, modulating their activity. The urea linkage and benzamide group can also contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound with a dioxidotetrahydrothiophene moiety, used as a potassium channel activator.
3-(3-(1,1-Dioxidotetrahydrothiophen-3-yl)ureido)-N-(4-fluorophenyl)propanamide: A related compound with similar structural features.
Uniqueness
4-(3-(1,1-Dioxidotetrahydrothiophen-3-yl)ureido)-N-isopentylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopentyl-substituted benzamide group differentiates it from other similar compounds, potentially leading to unique interactions and applications.
特性
CAS番号 |
1144489-46-2 |
|---|---|
分子式 |
C17H25N3O4S |
分子量 |
367.5 g/mol |
IUPAC名 |
4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C17H25N3O4S/c1-12(2)7-9-18-16(21)13-3-5-14(6-4-13)19-17(22)20-15-8-10-25(23,24)11-15/h3-6,12,15H,7-11H2,1-2H3,(H,18,21)(H2,19,20,22) |
InChIキー |
SIOJHEMYBBPTDL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)NC(=O)NC2CCS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone](/img/structure/B14133575.png)




![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-propoxyphenyl)quinoline-4-carboxamide](/img/structure/B14133591.png)
![2-methyl-6-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14133597.png)
![Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B14133608.png)
![4,4'-[Butane-1,3-diylbis(oxy)]dibenzaldehyde](/img/structure/B14133623.png)


![Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B14133630.png)

![Benzo[b]thiophen-3-amine,n-phenyl-](/img/structure/B14133643.png)
